(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol
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Overview
Description
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol is a chiral compound with a complex structure that includes a methoxyphenyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group onto the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- Tetrahydropyran-2-methanol
- 2-Methoxytetrahydropyran
Uniqueness
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a tetrahydropyran ring
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(S)-(2-methoxyphenyl)-(oxan-4-yloxy)methanol |
InChI |
InChI=1S/C13H18O4/c1-15-12-5-3-2-4-11(12)13(14)17-10-6-8-16-9-7-10/h2-5,10,13-14H,6-9H2,1H3/t13-/m0/s1 |
InChI Key |
FWBUHPZVGPGQCP-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](O)OC2CCOCC2 |
Canonical SMILES |
COC1=CC=CC=C1C(O)OC2CCOCC2 |
Origin of Product |
United States |
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